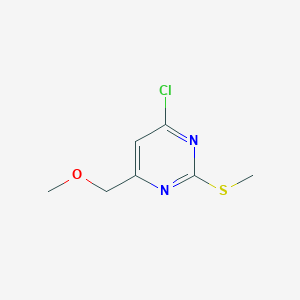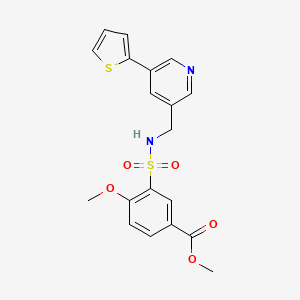![molecular formula C18H24N4O3S B2490288 ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226456-13-8](/img/structure/B2490288.png)
ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that often aim to explore their potential biological or chemical properties. For example, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been described, showing potential antitumor activity against various human tumor cell lines (El-Subbagh et al., 1999). These methodologies may provide insights into the synthesis of the specific compound , highlighting the complexity and the potential biological relevance of such molecules.
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed through X-ray diffraction analysis, IR, 1H NMR, 13C NMR, and MS techniques. For instance, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was synthesized and its structure confirmed via these methods, providing insights into the electronic and spatial configuration of such molecules (Zhao & Wang, 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. The reactivity often explored includes cyclocondensation reactions, as well as reactions with nucleophilic reagents leading to the formation of diverse heterocyclic compounds of biological importance (Youssef et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments. For example, the crystal structure of related pyrazole derivatives has been determined, providing essential information on their stability and reactivity profiles (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, potential for forming hydrogen bonds, and electrostatic potential, are investigated through spectroscopic methods and theoretical calculations. Such studies offer insights into the compound's potential interactions and mechanisms of action (Haroon et al., 2018).
Aplicaciones Científicas De Investigación
Anticancer Activity
Synthesis and Anticancer Screening : A study conducted by Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives similar to the compound , demonstrating anticancer activity against breast cancer cells MCF7. This suggests potential applications in cancer therapy (J. P. Sonar et al., 2020).
Ethyl 2‐Substituted‐aminothiazole‐4‐carboxylate Analogs : El-Subbagh et al. (1999) described the synthesis of several analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showcasing potential anticancer activity against various human tumor cell lines (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).
Antimicrobial Activity
- Novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate Compounds : A study by Mruthyunjayaswamy and Basavarajaiah (2009) synthesized compounds with structural similarities, showing antimicrobial activity, highlighting its potential use in treating bacterial infections (B. Mruthyunjayaswamy, S. Basavarajaiah, 2009).
Synthesis and Structural Analysis
- Synthesis and DFT Study : Zhao and Wang (2023) synthesized Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative related to the compound , providing insights into its physical and chemical properties through density functional theory (DFT) calculations (C.-S. Zhao, Yuan-Chao Wang, 2023).
Mecanismo De Acción
Target of Action
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to exhibit their biological activities through various mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Compounds containing the pyrazole and thiazole moieties have been shown to affect a wide range of biochemical pathways, depending on their specific structures and targets .
Result of Action
Based on the known activities of pyrazole and thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
ethyl 2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-5-25-17(24)13-6-8-14-16(13)20-18(26-14)19-15(23)9-7-12-10(2)21-22(4)11(12)3/h13H,5-9H2,1-4H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSAYPBLLQQJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCC3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)


![(E)-2-amino-N-(3-isopropoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)

